molecular formula C11H7FO2 B1487892 2-Fluoro-5-(furan-3-yl)benzaldehyde CAS No. 1340432-24-7

2-Fluoro-5-(furan-3-yl)benzaldehyde

Cat. No. B1487892
CAS RN: 1340432-24-7
M. Wt: 190.17 g/mol
InChI Key: UMQBPIYNKNXQKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attracts significant attention due to their important pharmacological properties . The direct fluorination of furan proceeds non-selectively . The reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones, respectively, in DMF at 120 °C using Cs2CO3 as a base and hydroquinone as an additive delivers 2,3,5-trisubstituted furans and related compounds with good yields via an intermolecular C-allylation followed by an intramolecular Ullmann type O-vinylation and a double bond .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to steroid fragment via C4-C5 bond . 2-Benzylidenecyclohexanone reacted similarly with difluorocarbene yielding 3-fluoro-2-phenyl-4,5,6,7 .

Scientific Research Applications

Synthesis of Fluorofurans and Fluorobenzofurans

FFB, being a fluorinated aldehyde containing a furan group, plays a significant role in the synthesis of fluorofurans and fluorobenzofurans . These compounds are known for their important pharmacological properties .

Pharmacological Applications

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . For example, some fluorofurans have shown to inhibit HIV-1 reverse transcriptase at nanomolar level .

Antimalarial Activity

Certain fluorofurans reveal antimalarial activity . This makes FFB a potential candidate for research in the development of new antimalarial drugs.

Antibacterial Properties

Derivatives of furans demonstrate antibacterial properties . FFB, being a furan derivative, could be used in the synthesis of new antibacterial agents .

Antifungal Activity

Furan derivatives also exhibit antifungal properties . Therefore, FFB could be explored for its potential in antifungal drug development.

Antiviral Properties

As mentioned earlier, certain fluorofurans inhibit HIV-1 reverse transcriptase . This suggests that FFB could be used in the research and development of new antiviral drugs.

Chemical Agent in Various Research Fields

FFB is a chemical agent that has recently gained attention in the scientific community due to its diverse range of properties and potential applications. It has unique features, making it a promising candidate for use in various research fields.

Development of New Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Given the remarkable therapeutic efficacy of furan-related medicines, FFB could be used in the development of numerous innovative therapeutic agents .

properties

IUPAC Name

2-fluoro-5-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQBPIYNKNXQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(furan-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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